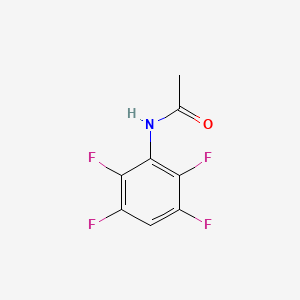

2',3',5',6'-四氟乙酰苯胺

描述

2',3',5',6'-Tetrafluoroacetanilide is a chemical compound that is derived from aniline, where the hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, 5, and 6 positions. This substitution pattern on the benzene ring significantly alters the electronic properties of the molecule, which can be utilized in various chemical applications. The presence of the acetanilide group suggests that the compound may have applications in the pharmaceutical industry or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related fluorinated aniline derivatives has been reported, such as the preparation of 2,3,5,6-tetrafluoroaniline from 2,3,5,6-tetrafluorobenzoic acid through acyl chlorination, amidation, and Hofmann degradation, achieving a yield of 75.6% and a purity of 98% . This method demonstrates a potential industrial synthetic route that could be adapted for the synthesis of 2',3',5',6'-Tetrafluoroacetanilide.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds has been studied using various spectroscopic techniques. For instance, the geometric structure of 2,3,5,6-tetrafluoroanisole was determined using gas electron diffraction (GED) and quantum chemical calculations, revealing the orientation of substituents around the benzene ring . These techniques could be applied to analyze the molecular structure of 2',3',5',6'-Tetrafluoroacetanilide to understand its electronic configuration and steric effects.

Chemical Reactions Analysis

Fluorinated aromatic compounds are known to participate in unique chemical reactions due to the electron-withdrawing nature of the fluorine atoms. For example, the synthesis of various tetrafluorobenzheterocycles was achieved using 3,4,5,6-tetrafluoro-1,2-phenylenediamine as an intermediate . The reactivity of 2',3',5',6'-Tetrafluoroacetanilide could be explored in similar reactions to synthesize novel heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine atoms can lead to changes in melting points, boiling points, solubility, and stability. For example, 1,2,3,4-tetrafluoropentacene displayed high stability in the solid state and ambipolar charge transport characteristics when used in organic field-effect transistor (OFET) devices . The specific physical and chemical properties of 2',3',5',6'-Tetrafluoroacetanilide would need to be characterized through experimental studies, including spectroscopic and thermal analysis, to fully understand its potential applications.

科学研究应用

环境研究中的生物转化

2',3',5',6'-四氟乙酰苯胺及相关化合物已被白腐真菌Phanerochaete chrysosporium研究其生物转化。这种真菌可以将6:2氟代醇(结构类似于2',3',5',6'-四氟乙酰苯胺的化合物)转化为更易降解的多氟烷基羧酸,表明在生物修复受氟烷基物质污染的环境中具有潜在应用(Tseng et al., 2014)。

化学合成和反应性

对氟乙酰苯胺衍生物的化学合成和反应性研究显示了各种转化途径和产物。氟乙酰苯胺衍生物与亚硝酸和其他试剂的反应导致各种复杂化合物的形成,表明该化合物的反应性和创造多样化化学结构的潜力(Hudlicky & Bell, 1974)。

材料合成和工业应用

氟乙酰苯胺衍生物已被用于合成功能材料。例如,5-(四氢-2-呋喃基)戊酸三氟乙酸酐的反应导致了具有潜在应用于各个行业的化合物的产生(Grayson & Roycroft, 1993)。这些化合物的多样化应用和转化突显了它们在科学研究和潜在工业用途中的多功能性。

属性

IUPAC Name |

N-(2,3,5,6-tetrafluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c1-3(14)13-8-6(11)4(9)2-5(10)7(8)12/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACCDYDHWZNJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466505 | |

| Record name | 2',3',5',6'-tetrafluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3',5',6'-Tetrafluoroacetanilide | |

CAS RN |

1766-14-9 | |

| Record name | 2',3',5',6'-tetrafluoroacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

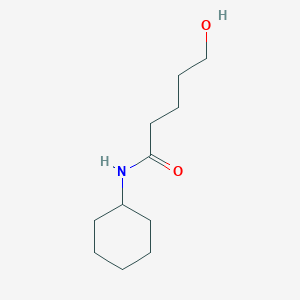

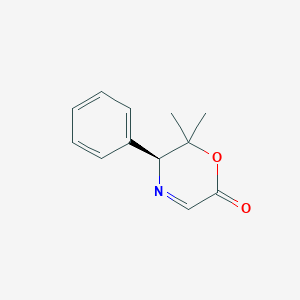

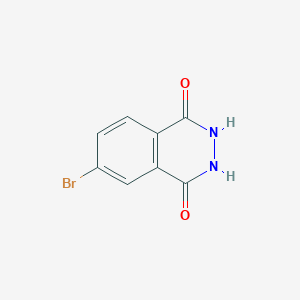

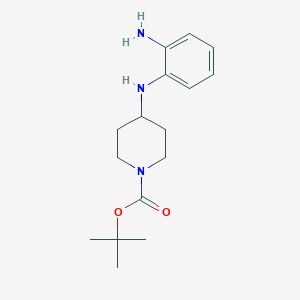

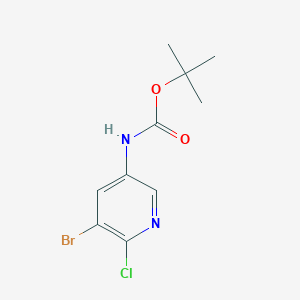

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

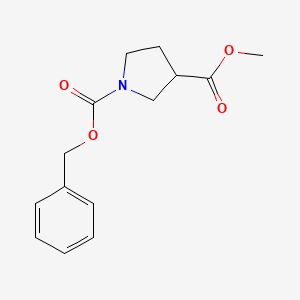

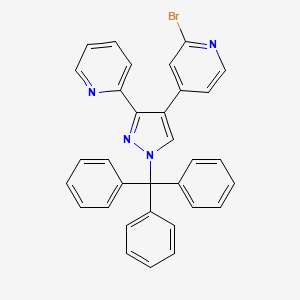

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)